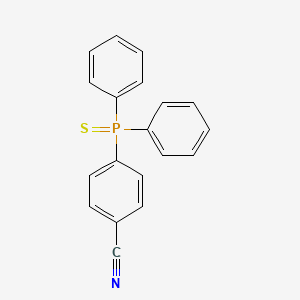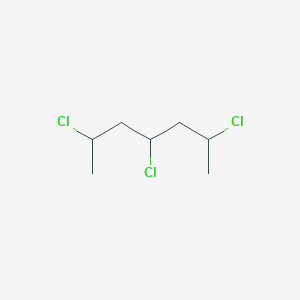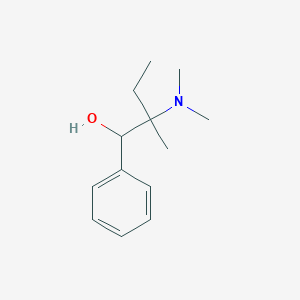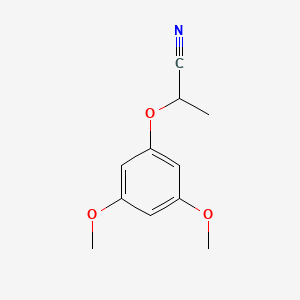
2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane is an organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a nitro group attached to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzene is reacted with the dioxane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group is introduced through a nitration reaction, where the chlorophenyl-dioxane compound is treated with a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group is introduced through an alkylation reaction, where the nitro-chlorophenyl-dioxane compound is reacted with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
科学的研究の応用
2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-1-iodooctane: Similar in structure but contains an iodine atom instead of a nitro group.
2-Chloro-3-methylpentane: Contains a chlorophenyl group but lacks the dioxane ring and nitro group.
p-Bromochlorobenzene: Contains a chlorophenyl group but lacks the dioxane ring, nitro group, and ethyl group.
Uniqueness
2-(2-Chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane is unique due to the presence of both a nitro group and a dioxane ring, which confer distinct chemical and biological properties
特性
CAS番号 |
5406-49-5 |
|---|---|
分子式 |
C12H14ClNO4 |
分子量 |
271.69 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-ethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H14ClNO4/c1-2-12(14(15)16)7-17-11(18-8-12)9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3 |
InChIキー |
XEXHCHBEZZRAIM-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(OC1)C2=CC=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)









![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)


![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
